N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is a synthetic organic compound that features a thiazole ring, a formyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the formyl and methylphenyl groups. Common synthetic routes may include:
Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Formylation: Introduction of the formyl group using reagents such as formic acid or formyl chloride.
Acylation: Attachment of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of N-(4-carboxy-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide.
Reduction: Formation of N-(4-hydroxymethyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is unique due to the specific combination of functional groups and the presence of the methyl group on the phenyl ring, which may influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-3-5-12(6-4-9)15(10(2)17)13-14-11(7-16)8-18-13/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTVVCJMHCPQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.